Methyl 4-oxo-4-(2-propionylhydrazino)butanoate
Overview
Description
Methyl 4-oxo-4-(2-propionylhydrazino)butanoate, also known as MPPH, is a chemical compound that has generated a significant amount of interest in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C8H14N2O4 .
Molecular Structure Analysis
The molecular structure of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate is represented by the formula C8H14N2O4 . The average mass of the molecule is 202.208 Da .Scientific Research Applications
Synthesis and Bioactive Compound Development
- Synthesis of Biologically Active Compounds : Methyl 4-oxo-4-(2-propionylhydrazino)butanoate derivatives are synthesized for developing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate exhibit antimicrobial activity against various bacteria and fungi, highlighting its potential in medicinal chemistry (Sarvaiya, Gulati, & Patel, 2019).
Corrosion Inhibition
- Corrosion Inhibition in Coatings : Amine and transition metal complexes with derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate are used as corrosion inhibitors in waterborne coatings, offering long-term protection and weld seam rust control (Braig, 1998).
Spectroscopic Investigations
- Spectroscopic Studies for Molecular Characterization : Spectroscopic techniques are employed to investigate the structure and electronic properties of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate derivatives, contributing to understanding their chemical behavior and potential applications in nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Optical Gating in Nanofluidic Devices
- Optical Gating of Synthetic Ion Channels : Derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate are used for optical gating in nanofluidic devices, demonstrating potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Biodiesel Research
- Study of Autoignition in Biodiesel : Methyl butanoate, a related compound, is studied for its role in the autoignition chemistry of biodiesel, contributing to a better understanding of fuel performance and emissions (Jiao, Zhang, & Dibble, 2015).
Cancer Treatment
- Potential in Cancer Treatment : Derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate are explored for their anti-tumor properties, particularly against breast carcinoma (Miles et al., 1958).
Food Mutagen Research
- Study of Food Mutagens : Research on derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate contributes to understanding the formation of potentially mutagenic compounds in preserved foods (Jolivette, Kende, & Anders, 1998).
properties
IUPAC Name |
methyl 4-oxo-4-(2-propanoylhydrazinyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-3-6(11)9-10-7(12)4-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUZFBBWYZDDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-(2-propionylhydrazino)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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